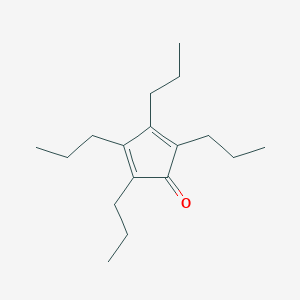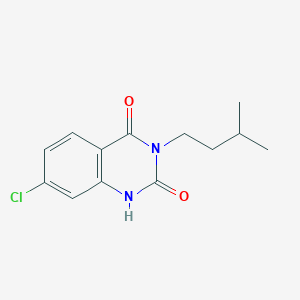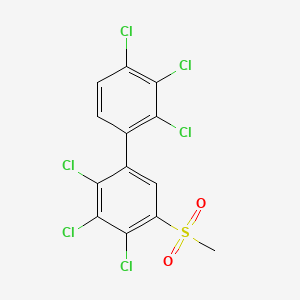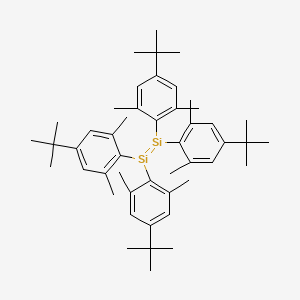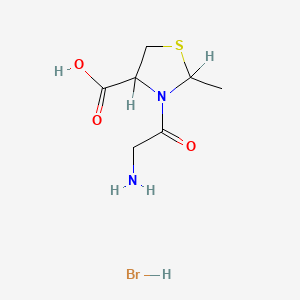
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide is a compound with significant potential in various scientific fields. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it valuable for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions. The reaction does not require any catalyst and can be performed at neutral pH .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced techniques such as nano-catalysis and green chemistry can enhance the yield, purity, and selectivity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in bioconjugation techniques to study and manipulate cellular processes.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of valuable organic combinations and as a probe in drug design
Mécanisme D'action
The mechanism of action of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, facilitating their study and manipulation. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Ethylthiazolidine-4-carboxylic acid
- Thiazolidin-4-one derivatives
Comparison: Compared to other thiazolidine derivatives, 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide exhibits unique stability and reactivity under physiological conditions. Its ability to form stable conjugates without requiring toxic catalysts or producing harmful by-products makes it particularly valuable for biomedical applications .
Propriétés
Numéro CAS |
107321-77-7 |
|---|---|
Formule moléculaire |
C7H13BrN2O3S |
Poids moléculaire |
285.16 g/mol |
Nom IUPAC |
3-(2-aminoacetyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H12N2O3S.BrH/c1-4-9(6(10)2-8)5(3-13-4)7(11)12;/h4-5H,2-3,8H2,1H3,(H,11,12);1H |
Clé InChI |
HCDFXNFHHRKNRE-UHFFFAOYSA-N |
SMILES canonique |
CC1N(C(CS1)C(=O)O)C(=O)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


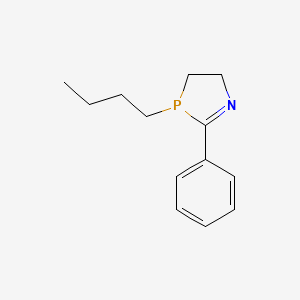
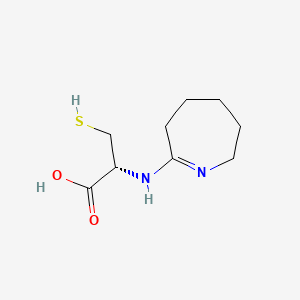
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
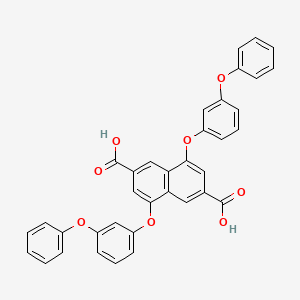

![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

